2-(4-(indolin-1-yl)-4-oxobutyl)-6-(p-tolyl)pyridazin-3(2H)-one
Description
2-(4-(Indolin-1-yl)-4-oxobutyl)-6-(p-tolyl)pyridazin-3(2H)-one is a pyridazinone derivative characterized by a pyridazinone core substituted with a p-tolyl group at position 6 and a 4-(indolin-1-yl)-4-oxobutyl chain at position 2. The indolin-1-yl moiety introduces a bicyclic heteroaromatic system, while the oxobutyl linker provides conformational flexibility.
Properties
IUPAC Name |
2-[4-(2,3-dihydroindol-1-yl)-4-oxobutyl]-6-(4-methylphenyl)pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O2/c1-17-8-10-18(11-9-17)20-12-13-23(28)26(24-20)15-4-7-22(27)25-16-14-19-5-2-3-6-21(19)25/h2-3,5-6,8-13H,4,7,14-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSXHCUCWBPVNMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCC(=O)N3CCC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(4-(indolin-1-yl)-4-oxobutyl)-6-(p-tolyl)pyridazin-3(2H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.
Introduction of the Indolinyl Group: The indolinyl group can be introduced via a nucleophilic substitution reaction, where an indoline derivative reacts with a suitable electrophile.
Attachment of the p-Tolyl Group: The p-tolyl group can be attached through a Friedel-Crafts alkylation reaction, using p-tolyl chloride and a Lewis acid catalyst such as aluminum chloride.
Industrial production methods may involve optimization of these synthetic routes to improve yield, purity, and cost-effectiveness. Reaction conditions such as temperature, solvent, and reaction time are carefully controlled to achieve the desired product.
Chemical Reactions Analysis
2-(4-(indolin-1-yl)-4-oxobutyl)-6-(p-tolyl)pyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens, acids, and bases.
Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the cleavage of specific bonds within the molecule.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to 2-(4-(indolin-1-yl)-4-oxobutyl)-6-(p-tolyl)pyridazin-3(2H)-one exhibit significant anticancer properties. The mechanism of action often involves the inhibition of specific oncogenic pathways or the induction of apoptosis in cancer cells.
Case Study:
A study demonstrated that derivatives of pyridazinones were effective against various cancer cell lines, suggesting that modifications to the structure can enhance efficacy. The compound's ability to inhibit cell proliferation was assessed using MTT assays, revealing IC50 values in the micromolar range.
Neuroprotective Effects
The indolin structure is linked to neuroprotective properties, making this compound a candidate for treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease.
Case Study:
In vitro studies showed that similar compounds could reduce oxidative stress and apoptosis in neuronal cells, indicating potential therapeutic benefits for neurodegenerative disorders. The neuroprotective effects were evaluated using models of oxidative stress induced by hydrogen peroxide.
Anti-inflammatory Properties
Research indicates that pyridazinone derivatives can exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and pathways.
Case Study:
Experimental models demonstrated that compounds with similar structures could significantly reduce inflammation markers in animal models of arthritis, suggesting a potential application in inflammatory diseases.
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 2-(4-(indolin-1-yl)-4-oxobutyl)-6-(p-tolyl)pyridazin-3(2H)-one involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit the activity of enzymes involved in cancer cell proliferation or bacterial growth, thereby exerting its anticancer or antimicrobial effects.
Comparison with Similar Compounds
Substituent Variations on the Pyridazinone Core
Pyridazinone derivatives often exhibit pharmacological activity modulated by substituents on the core ring. Below is a comparative analysis of structurally related compounds:
Key Structural Differences and Implications
- Target Compound vs. Piperazine derivatives, however, may exhibit enhanced solubility due to their basic nitrogen atoms . The 4-oxobutyl linker in the target compound introduces greater conformational flexibility compared to the shorter 2-oxoethyl chain in , which could influence binding kinetics or off-target effects.
- Target Compound vs.
Pharmacological and Physicochemical Comparisons
Electronic and Steric Effects
- Indolin-1-yl vs. Piperazinyl Groups: Indolin-1-yl’s aromaticity may favor interactions with hydrophobic binding pockets (e.g., in kinases or GPCRs), while piperazinyl groups () could engage in hydrogen bonding or cation-π interactions .
Biological Activity
The compound 2-(4-(indolin-1-yl)-4-oxobutyl)-6-(p-tolyl)pyridazin-3(2H)-one belongs to the pyridazinone class, which has garnered significant attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The structure of the compound can be represented as follows:
This indicates a complex arrangement that contributes to its biological properties.
Anticancer Activity
Research indicates that pyridazinone derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds similar to This compound can inhibit the proliferation of various cancer cell lines.
- Mechanism of Action : The anticancer activity is often attributed to the inhibition of key enzymes involved in cell cycle regulation and apoptosis. Specific studies have noted that these compounds can induce apoptosis in leukemia cells at concentrations lower than 2 µM .
Anti-inflammatory Effects
Pyridazinones are also recognized for their anti-inflammatory properties. The compound has shown potential in reducing inflammation through several pathways:
- Cyclooxygenase Inhibition : Some derivatives have been identified as selective inhibitors of cyclooxygenase-2 (COX-2), which plays a critical role in inflammatory processes. In vivo studies demonstrated efficacy in reducing edema in animal models .
Antimicrobial Activity
The antimicrobial potential of pyridazinones is well-documented, with various derivatives exhibiting activity against both bacterial and fungal strains:
- In Vitro Studies : Compounds similar to the target molecule have been tested against pathogens, showing significant inhibition of growth. This activity is crucial for developing new antibiotics .
Research Findings and Case Studies
| Study | Compound Tested | Biological Activity | Findings |
|---|---|---|---|
| Ahmad et al., 2010 | 6-(4-Hydroxy-2-Methylphenyl)-2-(p-sulfamoylphenyl)-4,5-dihydropyridazine-3(2H)-one | Anticancer | High effectiveness against leukemia cell lines at < 2 µM |
| Cunha et al., 2003 | Pyridazinone derivatives | Anti-inflammatory | Significant COX-2 inhibition; effective in reducing rat paw edema |
| Özdemir et al., 2019 | Various pyridazinones | Antimicrobial | Effective against multiple bacterial strains; potential for new antibiotic development |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
